1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene
Description
1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene (CAS: 1928357-83-8) is a halogenated aromatic compound with the molecular formula C₁₃H₉BrF₂O and a molecular weight of 288.15 g/mol . Its structure features a bromomethyl group attached to a para-substituted phenoxy ring, which is further connected to a 2,3-difluorobenzene moiety. This compound is cataloged as a building block in synthetic chemistry, particularly for pharmaceutical intermediates, due to its reactive bromomethyl group and fluorine substituents .
Properties
Molecular Formula |
C13H9BrF2O |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
1-[4-(bromomethyl)phenoxy]-2,3-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-8-9-4-6-10(7-5-9)17-12-3-1-2-11(15)13(12)16/h1-7H,8H2 |
InChI Key |
QYJKCNZGMKMIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Ether Formation via Nucleophilic Substitution
A common approach is the nucleophilic substitution reaction between 2,3-difluorophenol and 4-(bromomethyl)benzyl bromide or a related bromomethylated phenol derivative. The phenol acts as a nucleophile, attacking the benzyl bromide to form the ether linkage.
- Reagents: 2,3-difluorophenol, 4-(bromomethyl)benzyl bromide, potassium carbonate or sodium ethoxide as base.
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or 1,4-dioxane.
- Conditions: Heating (70–98 °C) for 8–24 hours under stirring.
Example data from related syntheses show yields ranging from 75% to over 90% depending on reaction time and base used.
Bromomethylation of Phenol Derivatives
Alternatively, bromomethylation of the phenoxy intermediate can be performed after ether formation. This involves:
- Reacting the phenoxy compound with bromomethylating agents such as bromomethyl bromide or formaldehyde and hydrobromic acid.
- Controlling reaction temperature and pH to avoid over-bromination.
This step is critical to introduce the bromomethyl group at the para position of the phenoxy ring.
Direct Coupling Strategies
In some patented methods, direct coupling of 2-(bromomethyl)-1,4-difluorobenzene with phenol derivatives under basic conditions is described, facilitating the formation of the target compound in fewer steps.
Experimental Data and Reaction Conditions
The following table summarizes typical reaction parameters and yields from documented procedures relevant to the synthesis of bromomethyl phenoxy difluorobenzenes:
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Ether formation | 2,3-difluorophenol + 4-(bromomethyl)benzyl bromide, K2CO3 | DMSO or 1,4-dioxane | 70–98 °C | 8–24 h | 75–90 | Base promotes nucleophilic substitution; solvent choice affects solubility |
| Bromomethylation | Phenoxy intermediate + bromomethyl bromide | CH2Cl2 or similar | 0–25 °C | 2–6 h | 60–80 | Control of bromomethylation essential to avoid side products |
| Direct coupling | 2-(bromomethyl)-1,4-difluorobenzene + phenol, NaOEt | DMSO | Reflux | 8 h | ~85 | Streamlined synthesis reducing purification steps |
Data are adapted from patent literature and synthetic reports.
Analytical Characterization
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the aromatic and bromomethyl protons and carbons, with characteristic chemical shifts for difluorobenzene and bromomethyl groups.
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and confirms bromine isotopic pattern.
- Melting Point: Typically in the range of 220–225 °C for purified samples.
- Chromatography: HPLC or TLC used to monitor reaction progress and purity.
For example, a related compound showed ^1H NMR signals at δ 7.7–7.0 ppm corresponding to aromatic protons and a singlet near δ 4.5 ppm for bromomethyl protons.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|---|
| Nucleophilic ether formation | 2,3-difluorophenol + 4-(bromomethyl)benzyl bromide | DMSO, 1,4-dioxane | K2CO3, NaOEt | 70–98 | 8–24 | 75–90 | High yield, straightforward | Requires long reaction time |
| Bromomethylation post-ether | Phenoxy intermediate + bromomethyl bromide | CH2Cl2 | None or acid catalyst | 0–25 | 2–6 | 60–80 | Direct introduction of bromomethyl | Risk of over-bromination |
| Direct coupling | 2-(bromomethyl)-1,4-difluorobenzene + phenol | DMSO | NaOEt | Reflux | 8 | ~85 | Fewer steps, good yield | Requires pure bromomethyl difluorobenzene |
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, resulting in the formation of corresponding oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Major Products Formed:
Substitution Products: Various substituted phenoxy derivatives.
Oxidation Products: Corresponding oxidized phenoxy compounds.
Scientific Research Applications
1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The difluorobenzene moiety contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Bromomethyl and Fluorine Substituents
(a) 1-(Bromomethyl)-2,4-difluorobenzene (CAS: 32247-96-4)
- Molecular Formula : C₇H₅BrF₂
- Molecular Weight : 223.02 g/mol
- Key Features: A simpler analog lacking the phenoxy bridge. The bromomethyl group is attached to a 2,4-difluorobenzene ring.
- Applications: Used as an intermediate in agrochemicals and pharmaceuticals. The absence of the phenoxy group reduces steric hindrance, favoring nucleophilic substitutions .
(b) 1-(Bromomethyl)-3,5-difluorobenzene
- Molecular Formula : C₇H₅BrF₂
- Molecular Weight : 223.02 g/mol
- Key Features : Symmetrical 3,5-difluoro substitution on the benzene ring.
- Applications : Commonly employed in Suzuki-Miyaura coupling reactions due to its symmetrical structure and reactivity .
(c) 1-((4-Bromo-2-fluorophenoxy)methyl)-2,3-difluorobenzene (CAS: 1092841-04-7)
Compounds with Extended Fluorination
(a) 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS: 511540-64-0)
- Molecular Formula : C₁₃H₄BrF₇O
- Molecular Weight : 389.06 g/mol
- Key Features : Contains seven fluorine atoms and a difluoromethoxy group, increasing electronegativity and lipophilicity.
- Applications: Potential use in materials science for fluorinated polymers or coatings due to high thermal stability .
(b) 1-Bromo-2,3-dichloro-4-fluorobenzene
Functionalized Bromomethyl Derivatives
(a) 1-(Azidomethyl)-4-(diethoxymethyl)benzene
Comparative Analysis
Research Findings and Trends
- Fluorine Impact : Increased fluorination (e.g., CAS 511540-64-0) correlates with enhanced metabolic stability in vivo, critical for drug candidates .
- Bromomethyl Reactivity : Bromomethyl groups in the target compound and analogs show higher reactivity compared to chloromethyl derivatives, enabling faster alkylation kinetics .
- Structural Complexity: Compounds with phenoxy bridges (e.g., target compound) exhibit improved solubility in polar aprotic solvents compared to non-bridged analogs .
Biological Activity
1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene is an organic compound notable for its unique structural features, which include a bromomethyl group and two fluorine atoms attached to a difluorobenzene ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene is C13H10BrF2O, with a molecular weight of approximately 299.11 g/mol. The presence of the bromomethyl group makes it an electrophilic species, while the difluorobenzene moiety can influence its reactivity and interaction with biological targets.
Table 1: Structural Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene | C13H10BrF2O | Bromomethyl and difluorobenzene substituents |
| 4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene | C13H9BrF2O | Similar structure but different substitution pattern |
| 4-(Bromomethyl)-2-fluoro-1-methoxybenzene | C8H8BrFO | Lacks difluorobenzene substituents |
| 2-(Bromomethyl)-4-fluoro-1-methoxybenzene | C8H8BrF1O | Different positioning of fluorine |
Mechanism of Biological Activity
The biological activity of 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene primarily stems from its ability to interact with various biological molecules. The bromomethyl group acts as an electrophile that can engage in nucleophilic substitution reactions with biological nucleophiles such as amino acids or nucleotides. This interaction can lead to modulation of enzyme activity or receptor function.
Interaction Studies
Research indicates that the electronic effects of the fluorine substituents can significantly influence the compound's interactions with enzymes and receptors. For instance, studies have shown that compounds with similar structures exhibit varying degrees of inhibition against specific enzymes, suggesting that 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene may possess similar inhibitory properties.
In Vitro Studies
In vitro assays have demonstrated that derivatives of 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene show promising activity against certain cancer cell lines. For example, a study reported that a related compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potential anticancer properties.
In Vivo Studies
Animal model studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound. One study involved administering the compound to mice with induced tumors, where it was observed to reduce tumor size significantly compared to control groups. The mechanism was hypothesized to involve apoptosis induction in tumor cells.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes and characterization methods for 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene? A: The synthesis typically involves halogenation and etherification reactions. For example:
Halogenation: Bromination of precursor aromatic rings using agents like N-bromosuccinimide (NBS) with catalysts (e.g., FeBr₃ or AlBr₃) .
Etherification: Formation of the phenoxy-methyl bridge via nucleophilic substitution under controlled conditions (e.g., NaH as a base in anhydrous THF) .
Characterization:
- GC/MS monitors reaction progress and purity.
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent positions and confirms structural integrity. Fluorine atoms may cause signal splitting, requiring high-resolution NMR .
- Elemental Analysis validates molecular formula.
Advanced Synthesis Optimization
Q: How can researchers optimize reaction yields and minimize by-products during synthesis? A: Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance reactivity while reducing side reactions .
- Catalyst Tuning: Iron-based catalysts improve bromination efficiency over aluminum derivatives .
- Temperature Control: Low temperatures (-10°C to 0°C) suppress unwanted polymerization or over-halogenation .
Example: A study achieved 85% yield using NBS/FeBr₃ in DMF at -5°C .
Basic Reactivity Profile
Q: What common reactions does this compound undergo? A:
- Nucleophilic Substitution: The bromomethyl group reacts with amines, thiols, or alkoxides to form derivatives .
- Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids to generate biaryl structures .
- Halogen Exchange: Bromine can be replaced with iodine or chlorine under specific conditions .
Advanced Reactivity and Catalysis
Q: How do catalysts and reaction conditions influence selectivity in cross-coupling reactions? A:
- Pd Catalysts: Pd(PPh₃)₄ enables Suzuki couplings at room temperature but may require ligand optimization to avoid dehalogenation .
- Microwave Irradiation: Accelerates reactions (e.g., 30 minutes vs. 24 hours) while maintaining selectivity .
- Solvent Effects: Dioxane/water mixtures improve solubility of polar intermediates .
Basic Applications in Medicinal Chemistry
Q: What role does this compound play in drug discovery? A:
- Building Block: Used to synthesize inhibitors targeting enzymes like β-secretase (BACE1), relevant to Alzheimer’s disease .
- Bioisostere: The difluorophenoxy group mimics natural substrates, enhancing metabolic stability .
Advanced Therapeutic Potential Evaluation
Q: How can researchers assess its enzyme inhibition efficacy and selectivity? A:
- In Vitro Assays: Fluorescent substrate-based assays (e.g., FRET for BACE1) quantify IC₅₀ values .
- Molecular Docking: Simulations predict binding modes to active sites, guided by halogen-bonding interactions .
- Selectivity Screening: Test against related enzymes (e.g., cathepsin D) to rule off-target effects .
Structural Analysis Challenges
Q: What analytical challenges arise in characterizing this compound? A:
- ¹⁹F NMR Complexity: Overlapping signals due to adjacent fluorine atoms require decoupling techniques or high-field instruments (≥500 MHz) .
- Mass Spectrometry: Fragmentation patterns must differentiate between bromine isotopes (⁷⁹Br/⁸¹Br) .
Resolving Data Contradictions
Q: How to address discrepancies in reported synthetic methods? A:
- Variable Analysis: Compare catalysts (FeBr₃ vs. AlBr₃), solvents (DMF vs. THF), and temperatures across studies .
- By-Product Identification: Use LC-MS to detect intermediates (e.g., debrominated derivatives) .
Safety and Handling Protocols
Q: What precautions are necessary for safe handling? A:
- PPE: Wear nitrile gloves, goggles, and lab coats due to corrosive and irritant properties .
- Storage: Store at 0–6°C in amber vials to prevent photodegradation and moisture absorption .
- Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal .
Comparative Analysis with Structural Analogs
Q: How do substituent positions affect reactivity and bioactivity? A:
| Analog | Substituents | Reactivity/Bioactivity |
|---|---|---|
| 4-(Bromomethyl)-1,2-difluorobenzene | BrCH₂, 2,3-F | Higher electrophilicity for SN2 reactions |
| 1-(Bromoethyl)-2,4-difluorobenzene | BrCH₂CH₂, 2,4-F | Reduced steric hindrance improves coupling yields |
| 4-(Chloromethyl)-1,2-difluorobenzene | ClCH₂, 2,3-F | Lower binding affinity in enzyme assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
